![molecular formula C9H8BrFO2 B3040209 Methyl 3-(bromomethyl)-2-fluorobenzoate CAS No. 171670-20-5](/img/structure/B3040209.png)
Methyl 3-(bromomethyl)-2-fluorobenzoate
Overview
Description
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a chemical compound used in organic synthesis . It is also known by other names such as “methyl 3-bromomethyl benzoate”, “m-carbomethoxybenzyl bromide”, “3-bromomethyl benzoic acid methyl ester”, and “benzoic acid, 3-bromomethyl-, methyl ester” among others . It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol .
Synthesis Analysis
Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .Molecular Structure Analysis
The molecular structure of “Methyl 3-(bromomethyl)-2-fluorobenzoate” can be represented by the SMILES stringCOC(=O)C1=CC=CC(CBr)=C1
. The InChI key for this compound is YUHSMQQNPRLEEJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is a solid at 20°C . It has a melting point of 43.0 to 47.0°C and a boiling point of 169°C at 22 mmHg . It is soluble in methanol .Scientific Research Applications
Synthesis Processes
Methyl 3-(bromomethyl)-2-fluorobenzoate is often involved in complex synthesis processes for various compounds. For instance, the synthesis of Methyl 2-amino-5-fluorobenzoate involves reactions like nitrification, esterification, and hydronation, where compounds similar to Methyl 3-(bromomethyl)-2-fluorobenzoate play a crucial role (Yin Jian-zhong, 2010). Additionally, the synthesis of compounds like 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, key intermediates in some anti-cancer drugs, involves similar bromomethyl groups (Cao Sheng-li, 2004).
Antimicrobial Activity
Certain fluorobenzoylimino compounds, including those structurally related to Methyl 3-(bromomethyl)-2-fluorobenzoate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating a potential application in developing new antimicrobial agents (A. Saeed et al., 2010).
Radioligand Development
In the field of neuroscience and imaging, analogs of Methyl 3-(bromomethyl)-2-fluorobenzoate have been used in synthesizing radioligands for positron emission tomography (PET) scans. These compounds have been particularly useful in imaging monkey brain metabotropic glutamate subtype-5 receptors (F. Siméon et al., 2007).
Environmental and Material Sciences
The transformation of phenol to benzoate in an anaerobic environment has been studied using fluorinated analogs similar to Methyl 3-(bromomethyl)-2-fluorobenzoate. Such studies are essential in understanding chemical transformations in environmental contexts (K. Londry & P. Fedorak, 1993). Additionally, the study of crystal structures of various benzoates, including those related to Methyl 3-(bromomethyl)-2-fluorobenzoate, contributes to material science and crystallography (Ben Ebersbach et al., 2022).
Corrosion Inhibition
Ionic liquids with structures similar to Methyl 3-(bromomethyl)-2-fluorobenzoate have been investigated for their anti-corrosion properties on mild steel in acidic environments. These studies are crucial for industrial applications where corrosion is a significant concern (Bhaskaran et al., 2019).
Safety And Hazards
“Methyl 3-(bromomethyl)-2-fluorobenzoate” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
“Methyl 3-(bromomethyl)-2-fluorobenzoate” has potential applications in the synthesis of new heterocyclic compounds . For instance, it has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation with the goal of subsequent formation of a lactone fragment . This could affect the general biological profile of the resulting compounds .
properties
IUPAC Name |
methyl 3-(bromomethyl)-2-fluorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTWNBEXSVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-2-fluorobenzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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